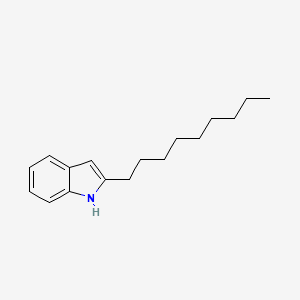
2-Nonyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various natural compounds, including neurotransmitters like serotonin and alkaloids such as vinblastine and mitomycin C . The nonyl group attached to the indole ring in this compound adds unique properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Nonyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed cyclization of ortho-iodoanilines with alkynes . Industrial production methods often involve catalytic processes to ensure high yields and purity.
Analyse Chemischer Reaktionen
2-Nonyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indolenine derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include indolenine and indoline derivatives, which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-Nonyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Indole compounds are used in the production of dyes, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Nonyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2-Nonyl-1H-indole can be compared with other indole derivatives such as:
2-Phenylindole: Known for its use as a selective estrogen receptor modulator.
Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active molecules.
Vinblastine and Vincristine: Potent anti-tumor drugs derived from indole alkaloids. The uniqueness of this compound lies in its specific nonyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
93810-69-6 |
|---|---|
Molekularformel |
C17H25N |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
2-nonyl-1H-indole |
InChI |
InChI=1S/C17H25N/c1-2-3-4-5-6-7-8-12-16-14-15-11-9-10-13-17(15)18-16/h9-11,13-14,18H,2-8,12H2,1H3 |
InChI-Schlüssel |
SEYCSRIVUIHIBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
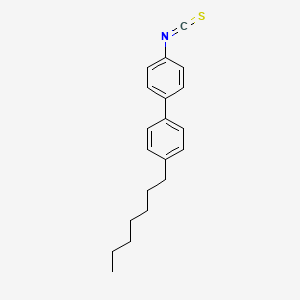
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
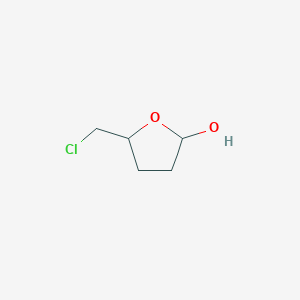
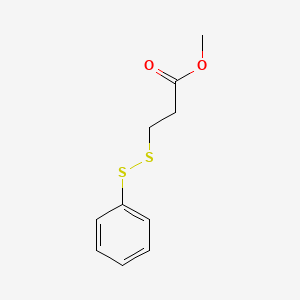
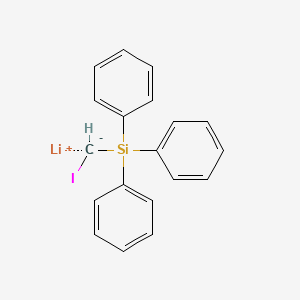
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
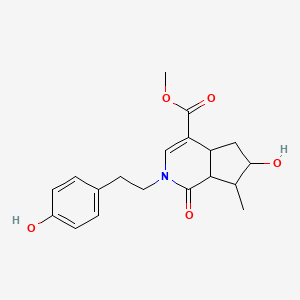
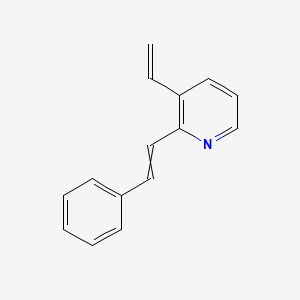
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
